molecular formula C13H19N3O4 B2830294 6,6-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-dihydropyrrolo[3,4-c]pyrazole-3-carboxylic acid CAS No. 2243511-99-9

6,6-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-dihydropyrrolo[3,4-c]pyrazole-3-carboxylic acid

Cat. No. B2830294
CAS RN: 2243511-99-9
M. Wt: 281.312
InChI Key: DNLIRWUFRXSOJZ-UHFFFAOYSA-N
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Description

This compound is a pyrrolopyrazole derivative. Pyrrolopyrazoles are a class of compounds containing a pyrrolopyrazole moiety, which consists of a pyrrole ring fused to a pyrazole ring . The specific compound you’re asking about has various substituents on this basic structure, including a carboxylic acid group, a carbonyl group, and several methyl groups.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolopyrazole core, followed by various functionalization reactions to introduce the substituents. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a pyrrolopyrazole core, with the various substituents in the 5 and 6 positions of the ring system. The exact 3D structure would depend on the specific stereochemistry at these positions, which isn’t indicated in the name .


Chemical Reactions Analysis

As a pyrrolopyrazole derivative, this compound could potentially undergo a variety of chemical reactions. The reactivity would largely depend on the specific substituents and their positions on the ring system .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its substituents. For example, the presence of a carboxylic acid group could make it acidic, and the various carbonyl and methyl groups could influence its solubility .

Scientific Research Applications

Organic Synthesis Applications

  • Cycloaddition Reactions : The study by Sutcliffe et al. (2000) explores cycloadditions to pyrrolo[1,2-c]thiazoles and pyrazolo[1,5-c]thiazoles, indicating the utility of pyrrolo and pyrazolo scaffolds in synthesizing complex organic molecules through cycloaddition reactions, which could be analogous to reactions involving the specified compound Sutcliffe, O. B., Storr, R., Gilchrist, T. L., & Rafferty, P. (2000). Tetrahedron, 56, 10011-10021.

  • Multicomponent Reactions (MCRs) : Dömling and Illgen (2004) describe the use of 1-isocyano-2-dimethylamino-alkenes as versatile reagents in organic synthesis, specifically in multicomponent reactions for assembling complex molecules. This highlights the potential for the specified compound in facilitating diverse organic transformations Dömling, A., & Illgen, K. (2004). Synthesis, 2005, 662-667.

Biological Activity

Future Directions

The study of pyrrolopyrazole derivatives is an active area of research, due to their potential biological activity. Future research could involve the synthesis and testing of various substituted pyrrolopyrazole compounds, including the specific compound you’re asking about .

properties

IUPAC Name

6,6-dimethyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-dihydropyrrolo[3,4-c]pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-12(2,3)20-11(19)16-6-7-8(10(17)18)14-15-9(7)13(16,4)5/h6H2,1-5H3,(H,14,15)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLIRWUFRXSOJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CN1C(=O)OC(C)(C)C)C(=NN2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-dihydropyrrolo[3,4-c]pyrazole-3-carboxylic acid

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